![molecular formula C12H18N4O B2605795 rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one CAS No. 2044705-59-9](/img/structure/B2605795.png)
rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one
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Description
Molecular Structure Analysis
The molecular structure of this compound includes a piperidin-2-one ring with a cyclopropyl group and a 1-methyl-1H-imidazol-2-yl group attached . The exact mass is 208.13241115 g/mol and the monoisotopic mass is also 208.13241115 g/mol . The compound has a complexity of 258 .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 64.2 Ų . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has one rotatable bond . The XLogP3-AA value is -1.4 .Scientific Research Applications
Applications in Medicinal Chemistry and Drug Development
The compound rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, although not directly identified in the searched literature, is structurally related to several compounds with significant applications in medicinal chemistry and drug development. Research on similar compounds indicates a broad spectrum of biological activities, including antibacterial, antitumor, and enzymatic inhibition properties.
Antibacterial and Antimicrobial Activity : Novel thiopyrano[2,3-d]thiazoles based on aroylacrylic acids have shown high levels of free radical scavenging activity and significant influence on bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Candida albicans (Lozynskyi et al., 2017). This indicates the potential for compounds with similar structures to possess antimicrobial properties.
Antitumor Effects : The synthesis and evaluation of novel compounds for antitumor effects have been a significant area of research. For example, compounds structurally related to the query compound have been synthesized and shown promising inotropic activity, hinting at potential cardiovascular applications (Sircar et al., 1987).
Enzymatic Inhibition and Molecular Interaction Studies : Studies on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have provided insights into the molecular interactions with specific receptors, such as the CB1 cannabinoid receptor (Shim et al., 2002). This suggests potential applications in understanding and targeting receptor-ligand interactions for therapeutic purposes.
Applications in Synthesis and Material Science
The literature also highlights the versatility of compounds with similar structural features in synthesis and material science applications.
Synthetic Methodologies : Innovative synthetic routes have been developed for the construction of complex molecules with significant biological activities. For instance, ultrasound-assisted synthesis has been employed to create novel compounds with antibacterial, antitubercular, and antioxidant activities (Kalaria et al., 2014).
Spectroscopic and Computational Studies : Spectroscopic and computational studies of new rhenium(I) complexes containing pyridylimidazo[1,5-a]pyridine ligands have contributed to the understanding of the structural and photophysical properties of these compounds (Salassa et al., 2008). Such studies are crucial for designing materials with desired optical and electronic properties.
properties
IUPAC Name |
(5S,6S)-5-amino-1-cyclopropyl-6-(1-methylimidazol-2-yl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-15-7-6-14-12(15)11-9(13)4-5-10(17)16(11)8-2-3-8/h6-9,11H,2-5,13H2,1H3/t9-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTXFVWVUMGIIN-ONGXEEELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCC(=O)N2C3CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@@H]2[C@H](CCC(=O)N2C3CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one |
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